11-(Methylthio)undecanoic acid

Descripción general

Descripción

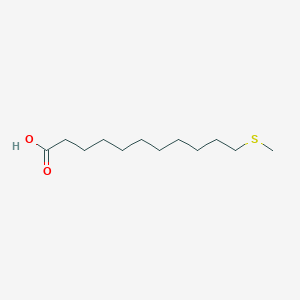

11-(Methylthio)undecanoic acid is a useful research compound. Its molecular formula is C12H24O2S and its molecular weight is 232.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Properties

Research indicates that 11-(methylthio)undecanoic acid exhibits significant antimicrobial and antifungal activities. The presence of the methylthio group enhances its bioactivity compared to undecanoic acid alone, which is already known for its antifungal properties. Preliminary studies suggest that this compound may disrupt microbial cell membranes, leading to cell lysis and explaining its antimicrobial effects.

Case Study: Antimicrobial Efficacy

A study conducted on various plant-pathogenic bacteria demonstrated that treatment with this compound resulted in significant changes in fatty acid composition, correlating with reduced microbial viability. The compound showed effectiveness against several bacterial strains, highlighting its potential as a natural pesticide alternative .

Applications in Agriculture

Given its biological activity, this compound is being explored for use as a biopesticide. Its ability to inhibit the growth of plant-pathogenic bacteria positions it as a promising candidate for sustainable agricultural practices.

Industrial Applications

Polymer Chemistry

The unique properties of this compound make it suitable for applications in polymer chemistry. It can be used as a monomer in the synthesis of polyamides and other polymers, which are important in various industrial applications such as automotive parts, medical devices, and food packaging materials .

| Application | Details |

|---|---|

| Agricultural Use | Potential biopesticide with antimicrobial properties against plant pathogens |

| Polymer Production | Monomer for polyamide synthesis used in automotive and medical applications |

| Pharmaceuticals | Investigated for potential drug formulations due to antimicrobial activity |

Environmental Impact

The environmental fate of this compound is an area of ongoing research. Studies suggest that it is readily biodegradable, which minimizes its ecological footprint when used in agricultural or industrial applications. The compound's degradation products are also being studied to ensure they do not pose risks to ecosystems .

Future Research Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Investigations into its interactions with biological membranes and potential synergistic effects with other compounds could enhance its application scope.

Propiedades

Número CAS |

80683-81-4 |

|---|---|

Fórmula molecular |

C12H24O2S |

Peso molecular |

232.38 g/mol |

Nombre IUPAC |

11-methylsulfanylundecanoic acid |

InChI |

InChI=1S/C12H24O2S/c1-15-11-9-7-5-3-2-4-6-8-10-12(13)14/h2-11H2,1H3,(H,13,14) |

Clave InChI |

AWOGYVKODMFDOG-UHFFFAOYSA-N |

SMILES canónico |

CSCCCCCCCCCCC(=O)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.